

Natural occurrence of hexadecanedioic acid

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An In-depth Technical Guide on the Natural Occurrence of Hexadecanedioic Acid

Abstract

Hexadecanedioic acid, also known as thapsic acid, is a C16 α,ω -dicarboxylic acid that is a naturally occurring long-chain fatty acid.[1][2] It is found across various biological kingdoms, including in plants, animals, and microorganisms.[3] In plants, it is a key monomeric constituent of the protective biopolyesters suberin and cutin, which are crucial for preventing water loss and protecting against environmental stresses.[4][5] It has been identified as an endogenous metabolite in humans and other animals, with emerging research pointing to its roles in mitochondrial function and potential therapeutic applications, including antitumor activity.[3][6][7] Certain microorganisms, including gut microbiota, are also known to produce this dicarboxylic acid.[1][8] This guide provides a comprehensive overview of the natural occurrence of hexadecanedioic acid, its biosynthesis, and the experimental methodologies used for its study, targeting researchers, scientists, and professionals in drug development.

Introduction to Hexadecanedioic Acid

Hexadecanedioic acid ($C_{16}H_{30}O_4$, Molar Mass: 286.41 g/mol) is a saturated dicarboxylic acid featuring a 16-carbon backbone with carboxylic acid groups at both termini.[1][2] This structure imparts unique properties, including hydrophobicity and the ability to serve as a cross-linking monomer in the formation of large biopolymers.[4] It is also referred to as thapsic acid, a name derived from the Mediterranean plant *Thapsia garganica*, from which it was historically identified.[2][9] While relatively insoluble in water, it is soluble in organic solvents like ether.[9]

Its presence as a metabolite in humans and its discovery in a wide range of organisms underscore its biological significance.^{[1][2]}

Occurrence in the Plant Kingdom

Hexadecanedioic acid is a fundamental building block of complex lipidic polymers in plants that form protective barriers. Its primary roles are as a monomer in suberin and, in some species, cutin.

A Key Monomer of Suberin

Suberin is a complex, lipophilic polyester found in the cell walls of specific plant tissues, such as the bark, root endodermis (as part of the Casparian strip), and in wound-sealing layers.^{[4][10][11]} This polymer acts as a barrier to control the passage of water and solutes and to protect against pathogens.^[4] Suberin's structure is composed of aliphatic and aromatic domains. Hexadecanedioic acid is a significant component of the aliphatic domain, alongside other α,ω -diacids, ω -hydroxy acids, and glycerol.^{[4][12]} It contributes to the formation of the polyester backbone by esterifying with glycerol, creating a cross-linked, hydrophobic matrix.^{[10][11]}

Presence in Cutin

Cutin is another protective polyester, but it primarily covers the aerial organs of plants, forming the main structural component of the plant cuticle.^{[13][14]} While typically dominated by C16 and C18 hydroxy and epoxy fatty acids, the composition of cutin varies significantly between species.^{[13][15]} In some plants, such as Arabidopsis, cutin has a "suberin-like" composition, with a higher proportion of dicarboxylic acids, including hexadecanedioic acid.^[13]

Quantitative Data on Plant Occurrence

While many studies confirm the presence of hexadecanedioic acid as a major suberin or cutin monomer, precise quantitative data is often species- and tissue-dependent. The following table summarizes key findings on its occurrence in various plant species.

Plant Species	Tissue/Organ	Polymer	Finding	Citation(s)
Thapsia garganica	Dry Roots	Not specified	Identified as a key chemical constituent.	[2] [9]
Silver Birch (Betula pendula)	Outer Bark	Suberin	Identified as a component of the suberin fraction.	[6]
Cork Oak (Quercus suber)	Cork (Phellem)	Suberin	A major constituent of cork suberin.	[4]
Potato (Solanum tuberosum)	Periderm (Skin)	Suberin	A well-established component of potato suberin.	[10] [11]
Arabidopsis thaliana	Seed Coat, Roots	Suberin	A major aliphatic monomer of suberin.	[12]
Arabidopsis thaliana	Flowers, Leaves	Cutin	A component of cutin, which has a suberin-like composition.	[13] [15]
Verbascum thapsus	Not specified	Not specified	Listed as a plant containing thapsic acid.	
Mangrove (Excoecaria agallocha)	Not specified	Not specified	Isolated from plant extracts.	[16]

Occurrence in Microorganisms

Hexadecanedioic acid is not exclusive to plants and is found in various microorganisms, where it can be a metabolic product and exhibit bioactive properties.

Microbial Production

The compound has been reported in diverse microorganisms, including the microalgae *Microchloropsis*.^[1] Notably, recent research has highlighted its production by human gut microbiota.^{[8][17]} Studies have identified *Bacteroides uniformis*, a common gut commensal, as a producer of hexadecanedioic acid.^[8] This microbial production in the gut may have significant implications for host metabolism and health.

Antimicrobial and Bioactive Properties

Hexadecanedioic acid has demonstrated antimicrobial activity. Studies have shown it can inhibit the growth of plant-pathogenic bacteria such as *Xanthomonas campestris* and fungi like *Fusarium oxysporum*.^{[18][19]} It also shows inhibitory effects against the human fungal pathogen *Candida tropicalis*.^[20]

Occurrence in the Animal Kingdom

In animals, including humans, hexadecanedioic acid is an endogenous metabolite involved in fatty acid metabolism and cellular energy processes.^{[1][2]}

Endogenous Human Metabolite

Hexadecanedioic acid is recognized as a human metabolite that participates in lipid metabolism pathways.^[7] It is activated in the liver by mitochondrial and microsomal fractions, suggesting its integration into cellular fatty acid processing.^{[7][21]}

Physiological Roles and Therapeutic Potential

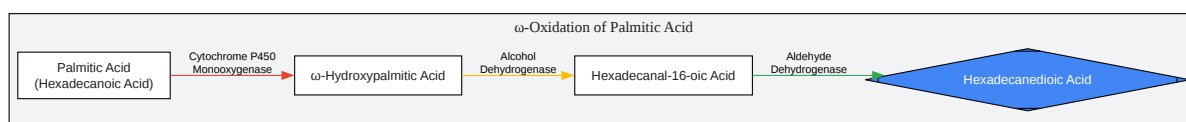
Research has uncovered several physiological roles for hexadecanedioic acid. It has been shown to stimulate mitochondrial respiration while decreasing the production of reactive oxygen species (ROS) in isolated rat liver mitochondria.^[6] Furthermore, it has demonstrated antitumor activity in research settings.^{[3][7][21]} A recent study highlighted that hexadecanedioic acid generated by *B. uniformis* can ameliorate metabolic-associated fatty liver disease (MAFLD) by entering the liver and suppressing pathways involved in fat production and ferroptosis.^[8]

Biosynthesis of Hexadecanedioic Acid

Hexadecanedioic acid is synthesized from the common C16 saturated fatty acid, palmitic acid (hexadecanoic acid), via the ω -oxidation pathway. This pathway serves as an alternative to the primary β -oxidation pathway for fatty acid degradation and is crucial for producing dicarboxylic acids.

The key steps are:

- ω -Hydroxylation: The process begins with the hydroxylation of the terminal methyl (ω) carbon of palmitic acid to form ω -hydroxypalmitic acid. This reaction is typically catalyzed by cytochrome P450 monooxygenases located in the endoplasmic reticulum.[12]
- Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by an alcohol dehydrogenase.
- Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by an aldehyde dehydrogenase, yielding hexadecanedioic acid.



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Biosynthesis of hexadecanedioic acid via the ω -oxidation pathway.

Experimental Methodologies

The study of hexadecanedioic acid from natural sources requires robust methods for extraction, purification, and analysis.

Extraction and Isolation from Plant Tissues

A common method for isolating lipids, including dicarboxylic acids, from dried plant material is Soxhlet extraction.[22] This technique uses continuous extraction with a series of solvents of

increasing polarity to separate compounds based on their solubility.[22] The crude extract can then be further purified using chromatographic techniques.

- **Sample Preparation:** Plant material is air-dried and ground into a fine powder.
- **Soxhlet Extraction:** The powder is sequentially extracted with solvents such as petroleum ether (to remove non-polar waxes), followed by chloroform and methanol.[22]
- **Purification:** The resulting extracts are concentrated, and the target compound is purified using methods like silica gel column chromatography or preparative thin-layer chromatography (TLC).[16]

Analysis of Suberin and Cutin Monomers

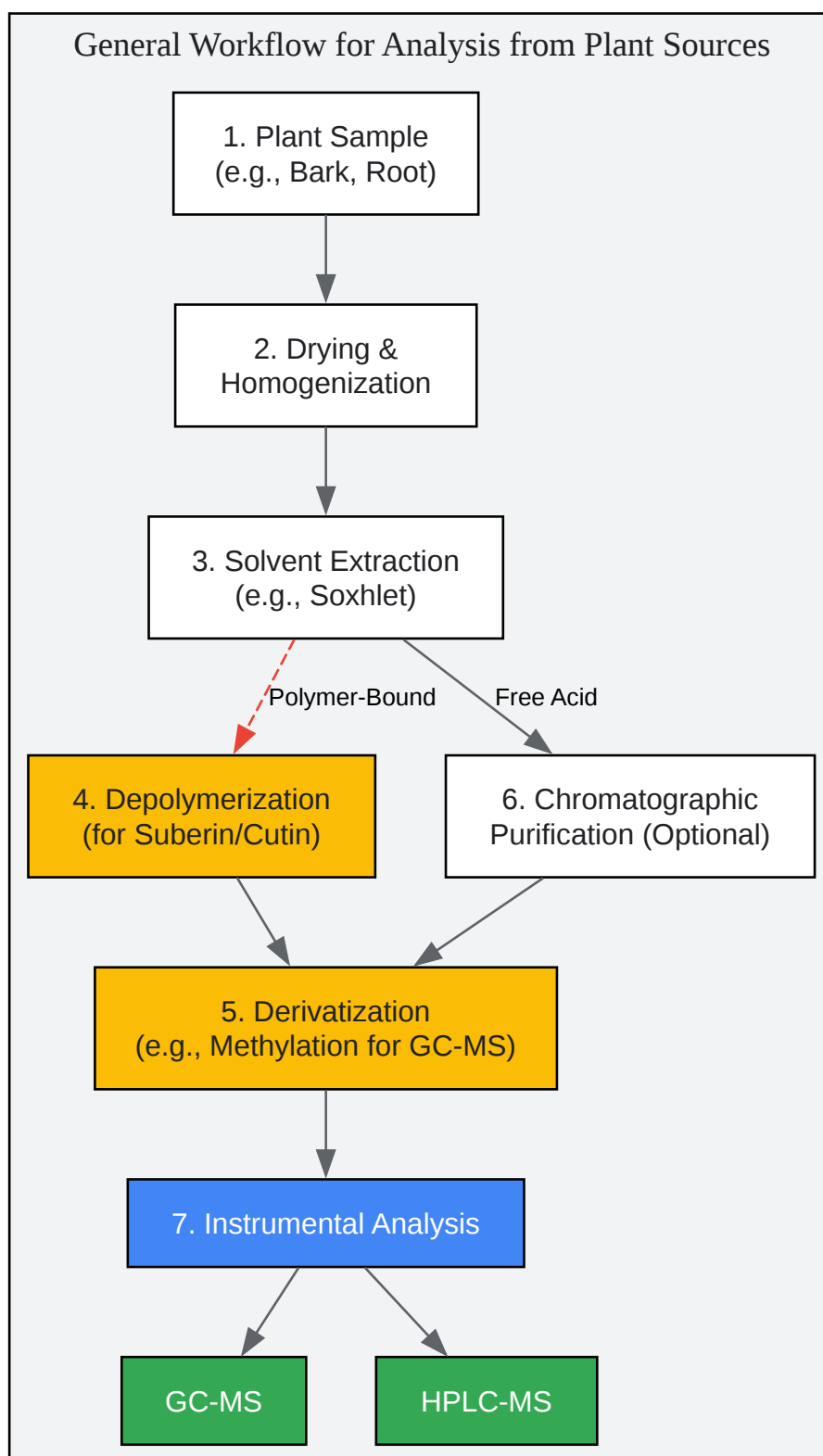
Because hexadecanedioic acid is often chemically bound within the suberin and cutin polyesters, a depolymerization step is required prior to analysis. This is typically achieved through transesterification reactions, such as methanolysis, which use a catalyst (e.g., NaOCH_3 in methanol or BF_3 in methanol) to break the ester bonds and release the constituent monomers as methyl esters.[13]

Analytical and Quantification Techniques

Once extracted and derivatized (if necessary), hexadecanedioic acid is typically identified and quantified using chromatographic and spectrometric methods.

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is the most common technique. The fatty acid monomers (as methyl esters) are volatile and separate well on a GC column, while the mass spectrometer provides definitive identification based on the mass fragmentation pattern.[23][24]
- **High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS):** This method, particularly UHPLC-MS/MS, is also used for analyzing extracts without derivatization, offering high sensitivity and resolution.[25]

The following diagram outlines a general workflow for the analysis of hexadecanedioic acid from plant material.



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Workflow for extraction and analysis of hexadecanedioic acid.

Conclusion

Hexadecanedioic acid is a ubiquitous dicarboxylic acid with fundamental structural roles in the plant kingdom and important metabolic functions in animals and microorganisms. Its presence as a key component of protective biopolymers like suberin highlights its importance in plant biology and resilience. For drug development professionals and scientists, the emerging evidence of its roles in modulating mitochondrial function, ameliorating metabolic diseases, and potential antitumor activity presents exciting avenues for future research. A deeper understanding of its biosynthesis, distribution, and physiological effects could lead to novel therapeutic strategies and biotechnological applications.

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